molecular formula C10H18OS B14474383 3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol CAS No. 72087-72-0

3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol

Cat. No.: B14474383
CAS No.: 72087-72-0
M. Wt: 186.32 g/mol
InChI Key: KVBIKYVKKHJYQL-UHFFFAOYSA-N
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Description

3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol is an organic compound characterized by the presence of a sulfanyl group attached to a hepta-1,5-dien-4-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hepta-1,5-dien-4-ol and propan-2-yl sulfide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene: Lacks the hydroxyl group present in 3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol.

    3-[(Propan-2-yl)sulfanyl]heptane: Saturated analog without the double bonds.

    3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-one: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a sulfanyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

72087-72-0

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

3-propan-2-ylsulfanylhepta-1,5-dien-4-ol

InChI

InChI=1S/C10H18OS/c1-5-7-9(11)10(6-2)12-8(3)4/h5-11H,2H2,1,3-4H3

InChI Key

KVBIKYVKKHJYQL-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(C=C)SC(C)C)O

Origin of Product

United States

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